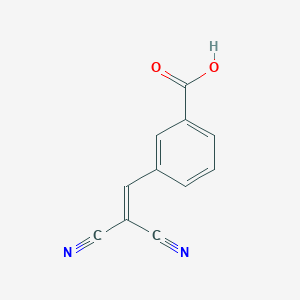

3-(2,2-Dicyanoethenyl)benzoic acid

Beschreibung

3-(2,2-Dicyanoethenyl)benzoic acid is a benzoic acid derivative featuring a dicyanoethenyl substituent at the 3-position of the aromatic ring. The dicyanoethenyl group (–CH=C(CN)₂) introduces strong electron-withdrawing characteristics, which significantly influence the compound’s electronic properties, solubility, and reactivity.

Eigenschaften

CAS-Nummer |

61471-44-1 |

|---|---|

Molekularformel |

C11H6N2O2 |

Molekulargewicht |

198.18 g/mol |

IUPAC-Name |

3-(2,2-dicyanoethenyl)benzoic acid |

InChI |

InChI=1S/C11H6N2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5H,(H,14,15) |

InChI-Schlüssel |

YSNHHQSTWHFNGV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dicyanoethenyl)benzoic acid typically involves the reaction of 3-formylbenzoic acid with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the dicyanoethenyl group. The general reaction conditions include:

Reactants: 3-formylbenzoic acid, malononitrile

Catalyst/Base: Piperidine or other suitable bases

Solvent: Ethanol or other polar solvents

Temperature: Reflux conditions

The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-(2,2-Dicyanoethenyl)benzoic acid are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dicyanoethenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Dicyanoethenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be functionalized to create probes for biological imaging and sensing.

Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Wirkmechanismus

The mechanism of action of 3-(2,2-Dicyanoethenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanoethenyl group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent-Specific Comparisons

3-(2,2-Difluoroethenyl)benzoic Acid

- Substituent : Difluoroethenyl (–CH=CF₂)

- Molecular Weight : 184.1 g/mol (calculated for C₉H₅F₂O₂) .

- Key Differences: The difluoroethenyl group is less electron-withdrawing than dicyanoethenyl, leading to a lower acidity of the benzoic acid proton. Applications: Primarily used as a lab reagent for organofluorine chemistry studies.

3-(Chloromethyl)benzoic Acid

- Substituent : Chloromethyl (–CH₂Cl)

- Molecular Weight : 169.59 g/mol (C₈H₇ClO₂) .

- Key Differences: The chloromethyl group is electron-withdrawing but less so than cyano groups. It enhances reactivity in nucleophilic substitution reactions. Applications: Intermediate in pharmaceutical synthesis (e.g., prodrugs or polymer modifiers) .

Bispyribac (2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic Acid)

- Substituent : Dimethoxypyrimidinyloxy groups

- Molecular Formula : C₁₆H₁₄F₃N₅O₇S (commercial herbicide) .

- Key Differences :

3-(2,2-Difluoroethoxy)-4-(trifluoromethyl)benzoic Acid

- Substituent : Difluoroethoxy (–OCH₂CF₂) and trifluoromethyl (–CF₃)

- Molecular Weight : 270.15 g/mol (C₁₀H₇F₅O₃) .

- Key Differences :

Structural and Electronic Effects

| Compound | Substituent | Electron Effect | Acidity (vs. Benzoic Acid) | Key Applications |

|---|---|---|---|---|

| 3-(2,2-Dicyanoethenyl)benzoic acid | –CH=C(CN)₂ | Strongly electron-withdrawing | High | Synthetic intermediates, electronics |

| 3-(2,2-Difluoroethenyl)benzoic acid | –CH=CF₂ | Moderately electron-withdrawing | Moderate | Organofluorine chemistry |

| Bispyribac | –O-Pyrimidine derivatives | Electron-donating (via O–) | Low | Herbicides |

| 3-(Chloromethyl)benzoic acid | –CH₂Cl | Weakly electron-withdrawing | Slightly elevated | Pharmaceuticals |

Biologische Aktivität

3-(2,2-Dicyanoethenyl)benzoic acid is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including in vitro studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound 3-(2,2-Dicyanoethenyl)benzoic acid can be represented structurally as follows:

This structure features a benzoic acid moiety with a dicyanoethenyl substituent, which is believed to contribute to its biological properties.

Biological Activity Overview

Research has indicated that 3-(2,2-Dicyanoethenyl)benzoic acid exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can possess significant antimicrobial properties. While specific data on the dicyano derivative is limited, related compounds have demonstrated effectiveness against various bacterial strains .

- Antiproliferative Effects : Similar benzoic acid derivatives have been reported to inhibit cell proliferation in cancer cell lines. This suggests that 3-(2,2-Dicyanoethenyl)benzoic acid may also exhibit antiproliferative effects through mechanisms akin to those observed in retinoid compounds .

- Enzyme Modulation : The compound may influence key enzymatic pathways involved in protein degradation and cellular homeostasis. For instance, studies on related compounds indicate activation of proteasome and cathepsin activities, which are crucial for cellular protein turnover .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results indicated that structural modifications significantly influenced activity levels. While specific data on 3-(2,2-Dicyanoethenyl)benzoic acid was not detailed, its structural relatives showed promising results against Gram-positive and Gram-negative bacteria .

2. Antiproliferative Activity

Research into the antiproliferative effects of benzoic acid derivatives demonstrated that certain compounds inhibited the growth of melanoma cells effectively. The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis . Although direct studies on 3-(2,2-Dicyanoethenyl)benzoic acid are scarce, its structural similarities suggest potential for similar activity.

3. Enzyme Activation Studies

In silico studies and cell-based assays have shown that certain benzoic acid derivatives can activate cathepsins B and L significantly. These enzymes play critical roles in the autophagy-lysosome pathway and protein degradation systems . The activation levels observed suggest a promising avenue for further investigation into the therapeutic potential of 3-(2,2-Dicyanoethenyl)benzoic acid.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.